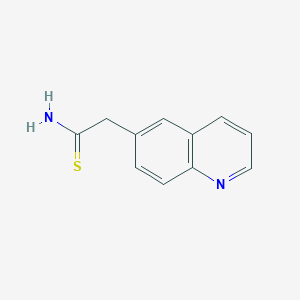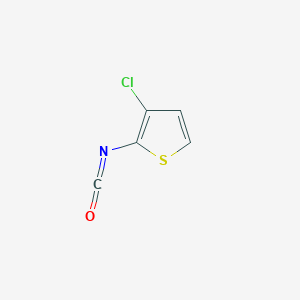
(R)-1-(3-Methylpyridin-4-yl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-1-(3-methylpyridin-4-yl)ethan-1-amine is a chiral amine compound featuring a pyridine ring substituted with a methyl group at the 3-position and an ethanamine moiety at the 1-position
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method for synthesizing (1R)-1-(3-methylpyridin-4-yl)ethan-1-amine involves the reductive amination of 3-methylpyridine-4-carbaldehyde with ®-1-phenylethylamine. This reaction typically uses a reducing agent such as sodium triacetoxyborohydride in an organic solvent like dichloromethane.
Asymmetric Synthesis: Another approach involves the asymmetric synthesis using chiral catalysts to ensure the desired stereochemistry. This method may employ chiral ligands and transition metal catalysts to achieve high enantioselectivity.
Industrial Production Methods: In an industrial setting, the production of (1R)-1-(3-methylpyridin-4-yl)ethan-1-amine may involve large-scale reductive amination processes with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems can be used to enhance efficiency and scalability.
Types of Reactions:
Oxidation: (1R)-1-(3-methylpyridin-4-yl)ethan-1-amine can undergo oxidation reactions to form corresponding imines or oximes. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form secondary amines or other reduced derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted amines. Reagents such as alkyl halides or acyl chlorides are commonly used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed:
Oxidation: Imines, oximes
Reduction: Secondary amines
Substitution: Substituted amines
Wissenschaftliche Forschungsanwendungen
(1R)-1-(3-methylpyridin-4-yl)ethan-1-amine has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Organic Synthesis: It serves as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biological Studies: Researchers study its interactions with biological targets to understand its mechanism of action and potential therapeutic effects.
Industrial Applications: The compound is used in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (1R)-1-(3-methylpyridin-4-yl)ethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target.
Vergleich Mit ähnlichen Verbindungen
(1S)-1-(3-methylpyridin-4-yl)ethan-1-amine: The enantiomer of the compound, differing in stereochemistry.
(1R)-1-(3-chloropyridin-4-yl)ethan-1-amine: A similar compound with a chlorine substituent instead of a methyl group.
(1R)-1-(3-methylpyridin-2-yl)ethan-1-amine: A regioisomer with the methyl group at the 2-position.
Uniqueness: (1R)-1-(3-methylpyridin-4-yl)ethan-1-amine is unique due to its specific stereochemistry and substitution pattern, which can influence its biological activity and chemical reactivity
Eigenschaften
Molekularformel |
C8H12N2 |
|---|---|
Molekulargewicht |
136.19 g/mol |
IUPAC-Name |
(1R)-1-(3-methylpyridin-4-yl)ethanamine |
InChI |
InChI=1S/C8H12N2/c1-6-5-10-4-3-8(6)7(2)9/h3-5,7H,9H2,1-2H3/t7-/m1/s1 |
InChI-Schlüssel |
FCJFFSRMXWPYIQ-SSDOTTSWSA-N |
Isomerische SMILES |
CC1=C(C=CN=C1)[C@@H](C)N |
Kanonische SMILES |
CC1=C(C=CN=C1)C(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(furan-2-yl)methyl]-6-methyl-N-(propan-2-yl)-1H-indole-2-carboxamide](/img/structure/B13610388.png)
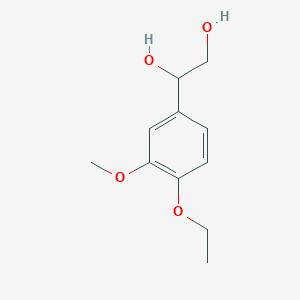
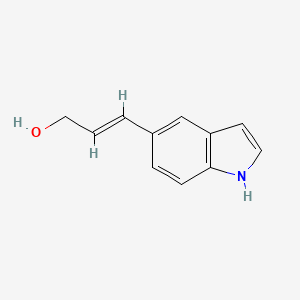
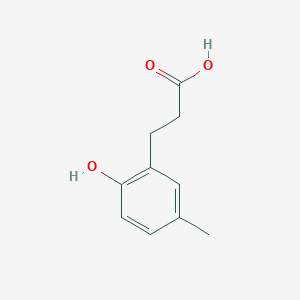
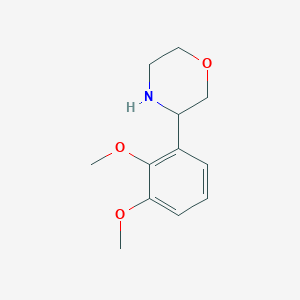
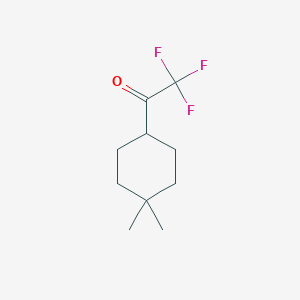
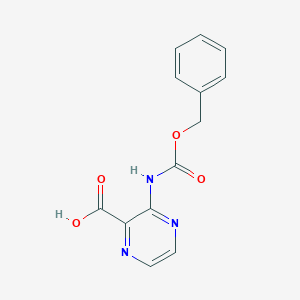
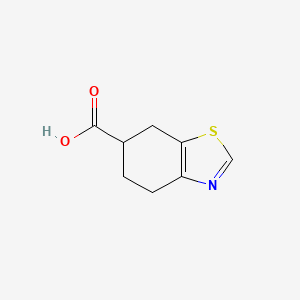

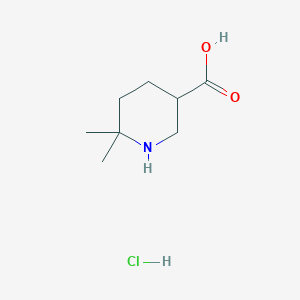
![1-[(4-Fluoropyridin-2-yl)methyl]piperazine](/img/structure/B13610466.png)
